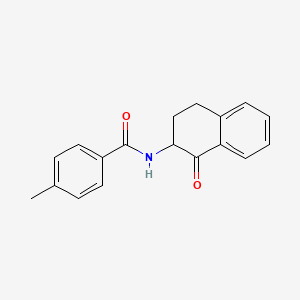

N-((4-(哌啶-1-基)嘧啶-2-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide" is a chemical entity that appears to be related to various research efforts in the development of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analysis. For instance, research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents , and the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives are closely related to the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation with amines . Another synthesis route for similar compounds includes the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, EIMS, and (1)H-NMR . The crystal structures of some related acetamides have been determined, revealing folded conformations and specific inclinations between the pyrimidine and phenyl rings . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, leading to the formation of substituted piperidines, pyrrolidines, and pyrimidinones . Additionally, reactions of 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile have been used to synthesize novel pyrimidine derivatives . These reactions could be relevant to the chemical behavior of "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied to some extent. For example, the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides was evaluated, and their inhibitory activity in various assays was measured . The synthesized N-substituted acetamide derivatives were evaluated against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These studies provide a foundation for predicting the properties of "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide", which may include enzyme inhibition and potential biological activity.

科学研究应用

三组分反应和配位配合物形成

- 乙酰胺盐酸盐和对氨基苯甲酰胺二盐酸盐与 3-二茂铁基亚甲基-2,4-戊二酮反应,形成嘧啶和哌啶酮衍生物的混合物,以及二茂铁(六氢)嘧啶氧化钾的多聚配位配合物。这些发现突出了该化合物在创建具有材料科学和配位化学潜在应用的结构复杂分子中的作用 (Klimova 等人,2013)。

抗血管生成和 DNA 切割活性

- N-((4-(哌啶-1-基)嘧啶-2-基)甲基)乙酰胺的新型衍生物已显示出显着的抗血管生成和 DNA 切割活性,表明其通过抑制血管形成和与 DNA 相互作用作为抗癌剂的潜力。这项研究为开发新的癌症疗法开辟了途径,重点是靶向肿瘤血管生成和 DNA 完整性 (Kambappa 等人,2017)。

细胞因子双重调节剂,具有保护作用

- 一种衍生物,N-[1-(4-¿[4-(嘧啶-2-基)哌嗪-1-基]甲基¿苯基)环丙基] 乙酰胺 (Y-39041),充当细胞因子双重调节剂,抑制 TNF-α 产生,同时刺激白细胞介素-10 产生。这种双重作用对小鼠脂多糖诱导的休克提供保护作用,表明其在治疗炎症性疾病方面的潜力 (Fukuda 等人,2000)。

合成和记忆增强

- 4-取代哌嗪-1-基 2-[1-(吡啶-2-基)乙氧基] 乙酰胺的合成及其对小鼠记忆增强作用表明该化合物在开发治疗认知障碍(如阿尔茨海默病)方面的潜在作用。这项研究证明了该化合物改善记忆的能力,为进一步研究其机制和治疗应用提供了基础 (李明珠,2008)。

作用机制

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Biochemical Pathways

Piperidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Some piperidine analogues have been found to efficiently block the formation of blood vessels in vivo .

Action Environment

It’s known that the presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents .

属性

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-10(17)14-9-11-13-6-5-12(15-11)16-7-3-2-4-8-16/h5-6H,2-4,7-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHLNQTVZSNGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)

![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)